(2R)-1-(2-methoxyphenyl)propan-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-1-(2-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 |
InChI Key |
VBAHFEPKESUPDE-MRVPVSSYSA-N |
SMILES |
CC(CC1=CC=CC=C1OC)N |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1OC)N |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)N |
Origin of Product |
United States |
Contextual Significance of Chiral Amines in Advanced Synthetic Methodologies
Chiral amines are fundamental components in modern organic synthesis, primarily due to their prevalence in biologically active molecules and their utility as versatile chemical tools. nih.govresearchgate.net These compounds are integral structural motifs in a vast array of natural products, agrochemicals, and, most notably, pharmaceuticals. acs.org It is estimated that between 40% and 45% of all small-molecule drugs possess a chiral amine fragment within their structure, highlighting their immense importance to the pharmaceutical industry. nih.govacs.org
The utility of chiral amines extends beyond their presence in final target molecules. They are widely employed as:
Chiral Building Blocks: Enantiopure amines serve as starting materials for the synthesis of complex molecules, where the amine's stereocenter is incorporated into the final product's framework. nih.gov
Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Chiral Catalysts and Ligands: Amines and their derivatives are frequently used as organocatalysts or as ligands for metal catalysts in asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer of the product over the other.
Given their significance, the development of efficient and highly selective methods for synthesizing chiral amines is a major focus of contemporary research. Traditional methods, such as the resolution of racemic mixtures, are often inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. Consequently, modern research has pivoted towards asymmetric synthesis. Key advanced methodologies include:
Asymmetric Hydrogenation: The direct hydrogenation of prochiral imines, enamines, and related N-heteroarenes using transition metal catalysts complexed with chiral ligands is one of the most direct and efficient routes to α-chiral amines. nih.govacs.org
Asymmetric Reductive Amination: This powerful method involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then asymmetrically reduced to the target chiral amine. researchgate.netresearchgate.net
Biocatalysis: Enzymes, particularly transaminases (TAs), have emerged as powerful tools for amine synthesis. acs.org They can catalyze the amination of prochiral ketones with high enantioselectivity under mild reaction conditions, offering an environmentally benign alternative to some metal-based catalytic systems. acs.orgresearchgate.net
These advanced strategies, summarized in Table 2, are continuously being refined to broaden their substrate scope and improve their selectivity and efficiency, thereby meeting the increasing demand for enantiomerically pure amines. researchgate.net
Table 2: Overview of Advanced Methodologies for Chiral Amine Synthesis
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of prochiral C=N bonds using a chiral catalyst (often a transition metal with a chiral ligand). nih.govacs.org | High atom economy, directness. |
| Asymmetric Reductive Amination | In-situ formation of an imine from a carbonyl and an amine, followed by asymmetric reduction. researchgate.netresearchgate.net | High versatility, use of readily available starting materials. |
| Biocatalysis (e.g., Transaminases) | Use of enzymes to transfer an amino group from a donor molecule to a ketone substrate. acs.orgresearchgate.net | High enantioselectivity, mild conditions, environmentally friendly. |
| Chiral Auxiliary-Based Synthesis | Temporary incorporation of a chiral molecule to guide a stereoselective reaction. | Well-established, reliable for specific transformations. |
Historical Trajectories and Milestones in Arylpropan 2 Amine Chemistry Research
The arylpropan-2-amine scaffold is a privileged motif in medicinal chemistry, famously forming the core structure of amphetamine and its derivatives. researchgate.net Historically, the synthesis of these compounds often resulted in racemic mixtures, and much of the early research focused on the biological effects of these racemates. A significant milestone in the field was the recognition that different enantiomers of a chiral drug can have vastly different biological activities. This understanding spurred the development of stereoselective synthetic methods to access individual enantiomers, a field now known as asymmetric synthesis.
Early approaches to obtaining enantiomerically enriched arylpropan-2-amines relied heavily on chiral resolution. This involves synthesizing the racemic amine and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. While effective, this method is inherently limited in yield.
The evolution of synthetic organic chemistry has led to more sophisticated and efficient strategies. Key milestones in the synthesis of chiral arylpropan-2-amines include:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive enantiopure starting materials from nature. For example, amino acids can be used as precursors for the synthesis of specific arylpropan-2-amine enantiomers.
Auxiliary-Controlled Synthesis: The use of chiral auxiliaries became a widespread strategy. For instance, a chiral auxiliary like (R)-α-methylphenethylamine can be reacted with a ketone (e.g., p-methoxyphenylacetone) to form an imine, which is then diastereoselectively reduced. Subsequent removal of the auxiliary yields the desired chiral amine. google.com
Asymmetric Catalysis: The advent of asymmetric catalysis revolutionized the field. Catalytic amounts of a chiral transition metal complex or an organocatalyst can generate large quantities of an enantiomerically enriched product.
Chemoenzymatic Synthesis: More recently, the integration of chemical and enzymatic steps has provided powerful and highly selective synthetic routes. A prominent example is the sequential Wacker-Tsuji oxidation of allylbenzenes to form 1-arylpropan-2-ones, followed by a highly stereoselective biotransamination using an amine transaminase (ATA) to produce the desired (R)- or (S)-arylpropan-2-amine. researchgate.net This approach combines the power of transition metal catalysis with the exquisite selectivity of biocatalysis.
These developments have shifted the paradigm from inefficient resolution techniques to highly atom-economical and selective catalytic methods, enabling the scalable production of optically active arylpropan-2-amines for various research applications.
Delimitation of Research Scope and Foundational Objectives for 2r 1 2 Methoxyphenyl Propan 2 Amine Studies
Enantioselective Synthesis Strategies and Asymmetric Induction
The synthesis of enantiopure amines is a cornerstone of modern pharmaceutical and fine chemical production, with a significant portion of drug candidates containing chiral amine functionalities. nih.gov The primary challenge in synthesizing this compound lies in the selective formation of the (R)-enantiomer. This is achieved through various asymmetric synthesis strategies that employ a chiral influence to direct the stereochemical outcome of the reaction.
Asymmetric Catalysis Approaches to Enantiopure this compound
Asymmetric catalysis stands as one of the most efficient and atom-economical methods for generating chiral compounds. nih.gov This approach utilizes a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. The primary route for the asymmetric catalytic synthesis of this compound involves the asymmetric hydrogenation or reductive amination of a prochiral precursor, typically 1-(2-methoxyphenyl)propan-2-one or the corresponding imine.
The success of asymmetric catalysis hinges on the design and synthesis of effective chiral catalysts. For the synthesis of chiral amines like this compound, transition metal catalysts, particularly those based on rhodium and iridium, complexed with chiral ligands have proven to be highly effective. harvard.edu
The design of these catalysts often involves the creation of a chiral environment around the metal center, which directs the approach of the substrate and the hydrogenation or amination reagent. Chiral phosphine (B1218219) ligands, such as those from the BINAP and Josiphos families, are frequently employed. nih.gov For instance, iridium complexes with chiral phosphine ligands have been successfully used in the asymmetric hydrogenation of imines. nih.gov The synthesis of these catalysts can be a multi-step process, often starting from readily available chiral precursors. Optimization of the catalyst involves fine-tuning the ligand structure, the metal precursor, and the reaction conditions to maximize both catalytic activity and enantioselectivity. For example, in the asymmetric reductive amination of ketones, the choice of the iridium-chiral ligand complex is critical, with f-Binaphane showing high activity and enantioselectivity for aryl ketones. acs.org The presence of additives, such as iodine and titanium(IV) isopropoxide, can also significantly enhance the performance of these catalysts. acs.orggoogle.com
A study on the direct asymmetric reductive amination of ketones to chiral primary amines highlighted the efficacy of a Ru(OAc)2{(S)-binap} catalyst. researchgate.net This catalyst, which is commercially available and relatively inexpensive, demonstrated high enantioselectivity for a variety of ketone substrates. researchgate.net
The structure of the chiral ligand is paramount in determining the enantioselectivity of the catalytic reaction. The relationship between the ligand's structure and its activity provides crucial insights for the rational design of more efficient catalysts. In the context of synthesizing chiral amines, subtle changes in the ligand's electronic and steric properties can have a profound impact on the enantiomeric excess (ee) of the product.
For rhodium-catalyzed asymmetric additions, novel chiral phosphine-olefin ligands have been designed. nih.govnih.gov These ligands combine the strong coordination of phosphines with the effective chiral environment provided by olefins, leading to high enantioselectivity. nih.gov The electronic properties of the ligand, influenced by substituent groups, can affect the catalytic activity and selectivity. For instance, in the rhodium-catalyzed asymmetric synthesis of allylic fluorides, both electron-donating and electron-withdrawing groups on the phenyl substituent of a diene ligand had a negligible effect on catalyst performance, indicating that steric factors might play a more dominant role in that specific transformation. nih.gov
The bite angle of bidentate phosphine ligands is another critical parameter. It influences the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. In rhodium-catalyzed asymmetric C-H functionalization, the design of the ligand is a key aspect of the reaction development. acs.org
Table 1: Influence of Chiral Ligands on Asymmetric Synthesis
| Catalyst System | Ligand Family | Key Structural Features | Impact on Enantioselectivity | Reference |
| Iridium Complex | f-Binaphane | Axially chiral biaryl phosphine | High ee (up to 96%) in reductive amination of aryl ketones. acs.org | acs.org |
| Rhodium Complex | Chiral Diene | C2-symmetric and unsymmetrical dienes | Varied performance, with commercially available dienes sometimes outperforming modified ones. nih.gov | nih.gov |
| Ruthenium Complex | BINAP | Axially chiral biaryl phosphine | Effective for direct asymmetric reductive amination of ketones. researchgate.net | researchgate.net |
| Rhodium Complex | Phosphine-Olefin | Hybrid ligand | High enantioselectivity in 1,4-addition reactions. nih.gov | nih.gov |
Understanding the mechanism of an asymmetric catalytic reaction is fundamental for its optimization and the development of new catalysts. For the iridium-catalyzed asymmetric hydrogenation of imines, a topic of significant industrial relevance, mechanistic studies have been conducted to elucidate the reaction pathway. nih.gov For the synthesis of (S)-metolachlor, which shares a similar structural motif with the target compound, a proton-first, outer-sphere mechanism has been proposed based on density functional theory (DFT) calculations. nih.gov This mechanism involves acetate-assisted dihydrogen splitting and a hydride transfer from a five-coordinate iridium trihydride intermediate. nih.gov
In rhodium-catalyzed asymmetric allylic amination, mechanistic investigations combining experimental and computational studies have shown that the reaction can proceed through a dynamic kinetic asymmetric transformation. nih.govmdpi.com This involves the interconversion of two diastereomeric π-allyl intermediates, with the more stable intermediate being the more reactive one, leading to high enantioselectivity. mdpi.com Isotopic labeling experiments can help establish whether the nucleophilic attack occurs via an inner-sphere or outer-sphere mechanism. mdpi.com
Chiral Auxiliary-Mediated Stereoselective Synthesis
An alternative strategy for the synthesis of enantiopure amines involves the use of a chiral auxiliary. nih.gov This method involves the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A widely used and practical chiral auxiliary is pseudoephedrine. nih.govresearchgate.netcaltech.edu Both enantiomers of pseudoephedrine are readily available and can be acylated to form amides. caltech.edu The resulting pseudoephedrine amides can then undergo highly diastereoselective alkylation reactions. nih.govcaltech.edu For the synthesis of a compound like this compound, this would involve the alkylation of a pseudoephedrine amide with a suitable electrophile. The stereoselectivity of the alkylation is controlled by the chiral auxiliary, leading to the formation of one diastereomer in excess. caltech.edu Subsequent cleavage of the amide bond liberates the chiral amine and allows for the recovery of the auxiliary. nih.gov Pseudoephenamine, a derivative of pseudoephedrine, has also been shown to be a versatile chiral auxiliary with improved performance in certain alkylation reactions. harvard.edunih.gov
Table 2: Diastereoselective Alkylation using Pseudoephedrine Amides
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Key Features | Reference |
| Pseudoephedrine propionamide | Benzyl bromide | High d.r. | Reaction accelerated by lithium chloride. nih.gov | nih.gov |
| α,α-disubstituted pseudoephenamine amides | Alkyl halides | High d.r. | Enhanced diastereoselectivities compared to pseudoephedrine. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| α-alkyl-α,β-unsaturated pseudoephenamine amides | Organocuprates | High d.r. | Conjugate addition followed by alkylation. mdpi.com | mdpi.com |
Biocatalytic Transformations for Chiral Amine Generation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govalmacgroup.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of this compound, two main biocatalytic approaches are particularly relevant: the use of transaminases and the kinetic resolution using lipases.
ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.netalmacgroup.com For the synthesis of this compound, the corresponding prochiral ketone, 1-(2-methoxyphenyl)propan-2-one, can be converted into the desired (R)-amine using an (R)-selective ω-transaminase. researchgate.netalmacgroup.com The reaction requires a suitable amine donor, such as isopropylamine, and the equilibrium can be shifted towards the product by removing the ketone byproduct (e.g., acetone). almacgroup.com The development of ω-TAs with broad substrate scope and high enantioselectivity is an active area of research, often involving protein engineering. almacgroup.com
Kinetic resolution is another valuable biocatalytic strategy. This method is applied to a racemic mixture of the amine. A lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted and thus enriched. nih.gov For instance, in the kinetic resolution of racemic 1-methoxypropan-2-amine, CALB immobilized on magnetic nanoparticles has been shown to be highly enantioselective. nih.gov The choice of the acylating agent is also crucial for the efficiency of the resolution. nih.gov The unreacted (R)-amine can then be separated from the acylated (S)-amine.
Table 3: Biocatalytic Approaches to Chiral Amines
| Biocatalytic Method | Enzyme | Substrate | Key Outcome | Reference |
| Asymmetric Synthesis | (R)-selective ω-Transaminase | 1-(2-methoxyphenyl)propan-2-one | Direct formation of this compound with high ee. researchgate.netalmacgroup.com | researchgate.netalmacgroup.com |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic 1-(2-methoxyphenyl)propan-2-amine | Separation of enantiomers via selective acylation. nih.gov | nih.gov |
| Reductive Amination | Amine Dehydrogenase (AmDH) | 1-Methoxypropan-2-one | Synthesis of (S)-1-methoxypropan-2-amine with high conversion and ee. frontiersin.org | frontiersin.org |
Diastereoselective Synthesis Routes and Control of Stereochemical Purity
Diastereoselective synthesis is employed when creating a second chiral center in a molecule that already contains one, or when using a chiral auxiliary to control the formation of a single stereocenter. For a molecule like 1-(2-methoxyphenyl)propan-2-amine, a diastereoselective approach would be relevant for synthesizing derivatives with an additional stereocenter. The inherent chirality at the C2 position can influence the stereochemical outcome of reactions at adjacent positions.
While specific literature on the diastereoselective synthesis of this compound derivatives is limited, general principles can be applied. Methodologies for the diastereoselective synthesis of β-aminosulfones have been developed through the 1,2-addition of alkyl phenylsulfones to N-(para-methoxyphenyl) imines, achieving high yields of single anti-diastereoisomers. Such strategies, which control the formation of vicinal stereocenters, could theoretically be adapted.
Another approach involves multicomponent reactions, which can construct multiple stereogenic centers in a single operation with high diastereoselectivity. ucl.ac.uk For instance, Lewis acid-promoted reactions involving imino esters have been used to create highly substituted pyrrolidine (B122466) derivatives with excellent diastereomeric ratios (dr = 99:1). The control of stereochemical purity in these reactions relies on the formation of a rigid, chelated transition state that directs the approach of the incoming nucleophile. Asymmetric aldol (B89426) reactions using chiral auxiliaries derived from amino acids have also demonstrated excellent control over diastereoselectivity (dr >98:2). These established methods provide a framework for the potential diastereoselective synthesis of more complex analogs of the target amine, ensuring high stereochemical purity of the final product.
Chiral Resolution Techniques for Enantiomeric Enrichment
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is necessary to isolate the desired enantiomer. This process separates the racemate into its individual (R) and (S) components.
Diastereomeric Salt Formation and Crystallization Processes
The most common method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts, for example, ((R)-amine·(R)-acid) and ((S)-amine·(R)-acid).
Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. The choice of resolving agent and solvent system is critical and often determined empirically. Temperature and reaction time also play key roles in achieving high optical purity.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application Principle | Reference |
|---|---|---|---|
| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. D-(-)-tartaric acid and L-(+)-tartaric acid are commonly used. | |
| Mandelic Acid | Chiral Acid | Used to resolve racemic bases through the formation of diastereomeric salts with different solubilities. | |
| Camphorsulfonic Acid | Chiral Acid | Effective for forming crystalline diastereomeric salts with a variety of chiral amines. | |
| Malic Acid | Chiral Acid | Another naturally occurring chiral acid used in the resolution of racemic bases. |
Chromatographic Chiral Separation Methodologies
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. This direct resolution method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a diverse range of chiral compounds, including amines. nih.gov The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving baseline separation. nih.gov The addition of acidic or basic additives to the mobile phase can dramatically improve the resolution of basic compounds like amines.
While analytical chiral HPLC is used for determining enantiomeric purity, preparative chiral HPLC is used to isolate enantiomers on a larger scale (milligrams to kilograms). This technique is a cornerstone in drug discovery and development for obtaining pure enantiomers for further testing.
The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater quantities of the racemic mixture. Polysaccharide-based CSPs are favored for preparative work due to their high loading capacity and broad applicability. The development of a preparative method involves optimizing the mobile phase composition to maximize resolution and throughput, allowing for the collection of pure fractions of each enantiomer. This method is highly efficient for obtaining high-purity ( >99% ee) samples of target enantiomers like this compound.
Table 3: Example Chiral HPLC Separation Conditions for Amines
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Notes | Reference |
|---|---|---|---|
| Cellulose-based (e.g., CHIRALCEL-ODH) | n-Hexane / Isopropanol / Diethylamine | Widely used for resolving aromatic amines. The amine additive improves peak shape and resolution. | nih.gov |
| Amylose-based (e.g., CHIRALPAK AD) | Hexane / Ethanol / Trifluoroacetic Acid | Effective for a broad range of compounds. The acidic modifier can be beneficial for basic analytes. | |
| Crown Ether-based (e.g., Crownpak CR(+)) | Perchloric acid solution / Methanol | Especially useful for the enantioseparation of compounds containing primary amine groups. | |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Alcohol | A versatile CSP for resolving various racemates, including profens, under normal phase conditions. |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
The isolation of a single enantiomer from a racemic mixture is a critical step in the pharmaceutical industry, as often only one enantiomer possesses the desired therapeutic activity. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster separations, reduced organic solvent consumption, and lower environmental impact. chromatographyonline.comafmps.be
SFC utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide (CO₂), often mixed with a small amount of an organic modifier (co-solvent) like an alcohol. ymc.eu This combination provides a mobile phase with low viscosity and high diffusivity, allowing for high flow rates and rapid analyses without compromising separation efficiency. afmps.be The principles of SFC are similar to normal-phase chromatography, making it highly effective for separating chiral compounds. ymc.eu
For the enantioseparation of this compound, a basic compound, the method development would typically involve screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad enantioselectivity for a diverse range of chiral compounds. ymc.eu The addition of a basic additive to the mobile phase is often necessary to achieve good peak shape and resolution for basic analytes. chiraltech.com
A systematic screening approach would be employed, testing a set of complementary polysaccharide-based columns with different co-solvents. afmps.be The choice of co-solvent (e.g., methanol, ethanol, isopropanol) can significantly influence enantioselectivity, and in some cases, lead to a reversal of the elution order of the enantiomers. youtube.com
Detailed Research Findings:
While specific application notes for the SFC separation of this compound are not prevalent in public literature, a hypothetical, yet scientifically grounded, separation method can be proposed based on established principles for similar amine compounds. A screening of various polysaccharide-based CSPs would likely identify a suitable column, for instance, one coated with amylose tris(3,5-dimethylphenylcarbamate). The mobile phase would consist of supercritical CO₂ and an alcohol co-solvent, with a small percentage of a basic additive to ensure good chromatography for the amine functional group.
Below is an interactive data table representing a plausible set of conditions and results for the successful enantioseparation of 1-(2-methoxyphenyl)propan-2-amine.
| Parameter | Value | Rationale |
| Instrument | Analytical SFC System | Standard equipment for chiral SFC analysis. |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Known to provide good enantioselectivity for a wide range of chiral compounds. ymc.eu |
| Dimensions | 4.6 x 150 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) with 0.2% Diethylamine | Methanol is a common and effective co-solvent. chiraltech.com Diethylamine is a basic additive used to improve peak shape for basic compounds. chiraltech.com |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis times. afmps.be |
| Back Pressure | 150 bar | A typical back pressure to maintain the CO₂ in a supercritical state. |
| Temperature | 40 °C | A common operating temperature for polysaccharide-based CSPs. ymc.eu |
| Detection | UV at 225 nm | Wavelength at which the phenyl group exhibits strong absorbance. |
| Resolution (Rs) | > 2.0 | Indicates a baseline separation of the two enantiomers. |
| Elution Order | (2S)-enantiomer followed by (2R)-enantiomer | Hypothetical elution order, which would need to be confirmed with a standard of the pure (2R)-enantiomer. |
Principles of Green Chemistry Applied to this compound Synthesis
Green chemistry, or sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org The application of these principles is crucial in the pharmaceutical industry to minimize environmental impact and enhance process safety and efficiency. jddhs.com
The synthesis of this compound can be made more environmentally friendly by adhering to several key green chemistry principles:
Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. jetir.org This can be achieved by designing synthetic routes with high atom economy.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. jddhs.com Traditional syntheses often use volatile organic compounds (VOCs), while greener alternatives include water, supercritical fluids, or bio-based solvents. mdpi.comnih.gov
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. jetir.org
Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com
Detailed Research Findings:
Patents for the synthesis of methoxyphenamine (B1676417) (the racemic form of the target compound) reveal a shift towards greener methodologies. Traditional routes often involve reagents that produce significant amounts of waste, such as using iron powder for reductions, which generates large volumes of wastewater and solid waste. google.com
A greener synthetic approach outlined in recent patents avoids these hazardous materials. google.com For instance, a revised synthesis might involve the catalytic hydrogenation of an intermediate like o-methoxypropiophenone in the presence of methylaminoalcohol solution. google.com This method operates under milder conditions and significantly reduces the amount of waste generated compared to older methods that use reducing agents like sodium cyanoborohydride. google.com Another approach utilizes sodium borohydride (B1222165) or potassium borohydride for the reduction step, which are less hazardous and more cost-effective than reagents used in older hydrogenation techniques, and avoids the risk of explosion associated with hydrogenation gas. google.com
The following interactive table compares a traditional synthetic route with a greener alternative based on these findings.
| Synthesis Step | Traditional Method | Greener Alternative | Green Chemistry Principle Applied |
| Ketone Synthesis | Friedel-Crafts acylation using aluminum chloride | Reaction of o-methoxyphenylacetic acid in acetic anhydride (B1165640) google.com | Use of less hazardous reagents, waste prevention. |
| Reductive Amination | Reduction using iron powder/FeCl₃ or sodium cyanoborohydride google.com | Catalytic hydrogenation over a reusable catalyst google.com or reduction with sodium borohydride google.com | Use of catalysis, less hazardous chemical synthesis, waste prevention. |
| Solvent | Dichloromethane, Chloroform google.com | Ethanol, Ethyl Acetate, Water nih.govgoogle.comgoogle.com | Use of safer solvents. |
| Waste Products | Large amounts of iron sludge, cyanide waste google.com | Significantly reduced volume of waste, primarily recoverable catalyst and solvents google.com | Prevention of waste. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra offer foundational information regarding the chemical environment of each proton and carbon atom.
The proton (¹H) NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the aliphatic protons of the propan-2-amine chain. The integration of these signals corresponds to the number of protons in each environment (6:1:2 for methyl, methine, and methylene (B1212753) groups respectively, plus aromatic and methoxy protons). docbrown.info The carbon (¹³C) NMR spectrum complements this by showing a unique resonance for each chemically non-equivalent carbon atom.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.
Interactive Table: Predicted NMR Data
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| Aromatic (C3'-C6') | ~6.8 - 7.3 | ~110 - 130 | Multiplet |
| C2'-OCH₃ | ~3.8 | ~55 | Singlet |
| C1' | - | ~125-130 | - |
| C2' | - | ~157 | - |
| C1 (CH₂) | ~2.5 - 2.8 | ~45 | Doublet of doublets |
| C2 (CH) | ~3.0 - 3.3 | ~50 | Multiplet |
| C3 (CH₃) | ~1.1 | ~20 | Doublet |
| NH₂ | Variable (broad singlet) | - | Singlet |
To unambiguously assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are employed. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, COSY would show correlations between the C2-H proton and the protons on both the C1 methylene group and the C3 methyl group, confirming the propane (B168953) backbone. Correlations among the aromatic protons would also be visible, helping to assign their specific positions on the phenyl ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the direct assignment of each carbon resonance based on its attached proton's previously assigned chemical shift. For example, the proton signal at ~1.1 ppm would show a cross-peak to the carbon signal at ~20 ppm, assigning them to the C3 methyl group. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlation). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations would include the C1 methylene protons to the aromatic C1' and C2' carbons, and the methoxy protons to the C2' carbon, confirming the substitution pattern of the aromatic ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. acs.org For instance, a NOESY experiment could show through-space correlations between the C1 methylene protons and the aromatic proton at the C6' position, providing information about the preferred conformation around the C1-C1' bond.
Determining the enantiomeric excess (ee) is critical for a chiral compound. NMR spectroscopy, in the presence of a chiral auxiliary, can distinguish between enantiomers. nih.gov
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., europium or samarium complexes) that are themselves chiral. nih.gov When a CSR is added to a solution of a racemic or enantioenriched amine, it forms diastereomeric complexes that are transient. libretexts.orgharvard.edu Because diastereomers have different physical properties, the corresponding protons in the two enantiomers will experience different induced shifts in the NMR spectrum, leading to separate signals for the R and S enantiomers. libretexts.org The ratio of the integrals of these separated peaks directly provides the enantiomeric excess.
Chiral Solvating Agents (CSAs): These agents, such as optically active acids like mandelic acid analogues, form diastereomeric salts with the amine through acid-base interactions. researchgate.net This association creates a different chemical environment for each enantiomer, resulting in the splitting of their respective NMR signals. researchgate.netkit.edu This method avoids the line broadening that can sometimes be an issue with paramagnetic lanthanide-based shift reagents.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. longdom.orgresearchgate.net
For this compound, the key functional groups are the primary amine (NH₂), the aromatic ring, the ether linkage (-O-CH₃), and the alkyl chain.
N-H Vibrations: The primary amine group is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. An N-H bending (scissoring) vibration should appear around 1590-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain and methoxy group will appear just below 3000 cm⁻¹.
C=C Aromatic Vibrations: Stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually produce a series of peaks in the 1450-1600 cm⁻¹ region.
C-O Ether Vibrations: The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band. The asymmetric C-O-C stretch is expected around 1230-1270 cm⁻¹, and a symmetric stretch may appear near 1020-1075 cm⁻¹.
Aromatic Substitution Pattern: The substitution pattern on the benzene ring (ortho-disubstituted) can be inferred from the pattern of C-H out-of-plane bending vibrations in the 735-770 cm⁻¹ region of the FTIR spectrum.
Predicted Key Vibrational Frequencies
Interactive Table: Predicted Vibrational Data
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Aromatic Ring | 3010 - 3100 |
| Aliphatic C-H Stretch | Alkyl Chain & Methoxy | 2850 - 2960 |
| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |
| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 |
| Aromatic C-H Out-of-Plane Bend | Ortho-disubstitution | 735 - 770 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₀H₁₅NO. Its monoisotopic mass is 165.1154 g/mol . nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) and compared with experimental values from ion mobility-mass spectrometry. uni.lu
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 166.1227) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure. researchgate.netchemrxiv.org The fragmentation of related amphetamine-type structures is well-understood and typically involves specific bond cleavages. mdpi.com
A plausible fragmentation pathway for protonated this compound would involve:
Alpha-Cleavage (β-cleavage to the ring): The most favorable cleavage is often at the Cα-Cβ bond (the bond between C2 and C1). This would result in the loss of the methoxybenzyl radical and the formation of a stable iminium ion with m/z 44.050 .
Benzylic Cleavage: Cleavage of the bond between the methylene group (C1) and the aromatic ring is also a characteristic fragmentation pathway for this class of compounds. This would lead to the formation of a resonance-stabilized methoxybenzyl cation at m/z 121.065 . The other fragment would be 2-aminopropane.
Loss of Ammonia (B1221849): A less common pathway could involve the loss of ammonia (NH₃) from the molecular ion, leading to a fragment at m/z 149.102 .
Predicted Major Fragments in MS/MS
Interactive Table: Predicted MS/MS Fragmentation Data
| Proposed Fragment Structure | m/z (Monoisotopic) | Origin |
|---|---|---|
| [M+H]⁺ | 166.123 | Protonated Molecular Ion |
| Methoxybenzyl Cation [C₈H₉O]⁺ | 121.065 | Benzylic cleavage |
| Iminium Ion [C₂H₆N]⁺ | 44.050 | Alpha-cleavage |
| [M+H-NH₃]⁺ | 149.102 | Loss of ammonia |
Chiroptical Spectroscopy for Absolute Configuration Assignment and Conformational Insights
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration of enantiomers in solution and providing valuable information about their three-dimensional structure.
Circular Dichroism (CD) Spectroscopy and Computational CD Prediction
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which is unique for a specific enantiomer. The spectrum typically exhibits positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s).
For this compound, the CD spectrum is expected to be influenced by the electronic transitions of the methoxy-substituted benzene ring. The position of the methoxy group at the ortho position can influence the conformational preferences of the molecule, which in turn affects the observed CD spectrum. Intramolecular interactions, such as those between the amine and methoxy groups, can further modify the chiroptical response.
In the absence of experimentally determined CD spectra for this compound, computational methods serve as a powerful predictive tool. nih.gov Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for a given absolute configuration. oup.com This involves first performing a conformational analysis to identify the most stable conformers of the molecule. mdpi.comresearchgate.net Subsequently, the CD spectrum for each conformer is calculated, and a Boltzmann-weighted average spectrum is generated based on their relative energies. rsc.org By comparing the predicted spectrum with an experimental one, the absolute configuration can be confidently assigned.
Illustrative CD Spectral Data for a Chiral Amine
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| 280 | +2.5 |
| 275 | +5.8 |
| 270 | +4.1 |
| 265 | -1.2 |
| 260 | -3.7 |
| 255 | -2.0 |
| 250 | +1.5 |
Note: The data in this table is illustrative for a generic chiral amine and does not represent experimentally measured data for this compound.
Optical Rotatory Dispersion (ORD) Studies and Wavelength Dependence
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve provides information that is complementary to CD spectroscopy. The relationship between ORD and CD is described by the Kronig-Kramers transforms.
An ORD curve can be classified as either plain or anomalous. A plain curve shows a steady increase or decrease in rotation as the wavelength changes, while an anomalous curve exhibits peaks and troughs, which are also known as Cotton effects. These anomalous features occur in the wavelength regions where the molecule absorbs light. The sign of the Cotton effect in an ORD curve is directly related to the absolute configuration of the molecule.
For this compound, the specific rotation at a single wavelength (e.g., the sodium D-line at 589 nm) can be used as a preliminary characterization of its enantiomeric purity. However, a full ORD spectrum provides a more detailed fingerprint of its chiroptical properties and can be used for conformational analysis. The wavelength-dependent nature of the optical rotation offers a more robust method for structural elucidation than a single rotation measurement.
Illustrative ORD Data for a Chiral Amine
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 600 | +15.2 |
| 589 (D-line) | +18.5 |
| 550 | +25.7 |
| 500 | +38.9 |
| 450 | +55.1 |
| 400 | +78.3 |
| 350 | +110.4 |
Note: The data in this table is illustrative for a generic chiral amine and does not represent experimentally measured data for this compound.
X-ray Crystallography for Solid-State Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, revealing the precise positions of all atoms in the molecule.
To determine the absolute configuration of a chiral molecule like this compound, anomalous dispersion is utilized. When the X-ray wavelength is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration.
For this technique to be successful, the compound must first be crystallized in a form suitable for single-crystal X-ray diffraction. This often involves the preparation of a salt with a suitable counter-ion, such as hydrochloride or tartrate, which can facilitate the growth of high-quality crystals. While no published crystal structure for this compound is currently available in open-access databases like the Cambridge Structural Database (CSD), the general methodology remains the gold standard for absolute structure determination. cam.ac.uk
Illustrative Crystallographic Data for a Chiral Amine Hydrochloride Salt
| Parameter | Value |
| Chemical Formula | C₁₀H₁₆ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1635.4 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: The data in this table is illustrative for a generic chiral amine hydrochloride salt and does not represent experimentally measured data for this compound.
Mechanistic Investigations of Reactions Involving 2r 1 2 Methoxyphenyl Propan 2 Amine
Elucidation of Reaction Mechanisms in Synthetic Transformations
Understanding the stepwise process through which (2R)-1-(2-methoxyphenyl)propan-2-amine is converted into a product is key to controlling reaction outcomes, improving yields, and minimizing byproducts.
Kinetic studies are essential for determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and temperature. By systematically varying these parameters, a rate law can be established, which provides insight into the composition of the transition state of the rate-determining step.
For a hypothetical reaction involving this compound, researchers would monitor the concentration of the amine or product over time using techniques like HPLC, GC, or NMR spectroscopy. The data collected would be used to determine the reaction order with respect to each component.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
This table is illustrative and does not represent actual experimental data.
The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking or bond-forming events in the rate-determining step of a reaction. It involves comparing the reaction rate of a molecule with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-limiting step. A secondary KIE (kH/kD ≠ 1) can provide information about changes in hybridization at the labeled position.
In a study of this compound, one might investigate a deprotonation reaction by comparing the rate of the parent compound with a derivative where the amine protons are replaced by deuterium. A significant primary KIE would confirm that N-H bond cleavage is part of the rate-determining step.
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for real-time monitoring of a reaction mixture without the need for sampling. This is particularly valuable for detecting transient intermediates that may not be observable by conventional offline analysis. Changes in the vibrational modes (via IR) or chemical shifts (via NMR) can be tracked to generate concentration profiles of reactants, intermediates, and products over time.
For example, in situ FTIR could be used to monitor the disappearance of the N-H stretching frequency of this compound and the appearance of a new band corresponding to a product, providing real-time kinetic data.
Role as a Chiral Ligand/Auxiliary in Asymmetric Catalysis: Mechanistic Pathways
When this compound is used as a chiral ligand or auxiliary, the focus of mechanistic studies shifts to understanding the origin of enantioselectivity.
In asymmetric catalysis, the chiral ligand binds to a metal center or a reactant to create a chiral environment. The stereochemical outcome of the reaction is determined in the stereodetermining step, which is the first irreversible step involving the chiral catalyst and the substrate that leads to the formation of the chiral product. Understanding the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the catalyst-ligand complex and the substrate in the transition state of this step is key to explaining the observed enantioselectivity.
If this compound were used as a ligand, studies would focus on how its specific stereochemistry and the methoxy (B1213986) substituent orient the substrate in the transition state, favoring one pathway over the other.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling transition states and entire catalytic cycles. By calculating the energies of various possible transition states, researchers can predict which pathway is energetically favored. This provides a molecular-level understanding of the interactions that lead to the observed stereoselectivity.
For a catalytic cycle involving this compound as a ligand, DFT calculations could be used to model the transition states for the formation of both the (R) and (S) products. A significant energy difference between these two transition states would explain high enantioselectivity.
Table 2: Illustrative DFT Calculation Results for a Catalytic Reaction
| Transition State | Product Enantiomer | Calculated Relative Free Energy (kcal/mol) |
| TS-Re | R | 0.0 |
| TS-Si | S | +3.5 |
This table is illustrative and does not represent actual experimental data. A higher energy indicates a less-favored pathway.
Molecular Interaction Studies and Binding Mechanisms
The interaction of this compound with protein targets, particularly serotonin (B10506) receptors, is a key area of research. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action.
The biophysical characterization of the binding of this compound, also known as 2-methoxyamphetamine (2-MA), to its primary targets, the serotonin receptors, provides fundamental insights into the initial events of its pharmacological action.
Binding Affinity:
Radioligand binding assays have been employed to determine the affinity of 2-MA for various serotonin (5-HT) receptor subtypes. These studies have revealed that 2-MA exhibits a relatively weak affinity for both 5-HT1 and 5-HT2 receptors. nih.gov The reported inhibition constants (Ki) are 3,500 nM for the 5-HT1 receptor and 8,130 nM for the 5-HT2 receptor. nih.gov This suggests that higher concentrations of the compound are required to occupy these receptor binding sites compared to more potent ligands.
The binding affinities of various phenethylamine (B48288) derivatives at serotonin receptors are influenced by the substitution pattern on the phenyl ring. For instance, studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that the nature of the substituent at the 4-position significantly impacts binding affinity at the 5-HT2A receptor. biomolther.org While these are different compounds, the data underscores the importance of aromatic substitutions in modulating receptor affinity within the phenethylamine class.
Binding Affinity of this compound and Related Compounds at Serotonin Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| This compound (2-MA) | 5-HT1 | 3,500 | nih.gov |
| This compound (2-MA) | 5-HT2 | 8,130 | nih.gov |
Thermodynamic and Kinetic Parameters:
Detailed thermodynamic and kinetic data for the binding of this compound to serotonin receptors are not extensively available in the public domain. However, studies on the binding thermodynamics of various other ligands to the 5-HT1A receptor have demonstrated that both enthalpy (ΔH°) and entropy (ΔS°) changes contribute to the free energy of binding (ΔG°). nih.gov These parameters provide insights into the forces driving the binding event, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. For instance, a study on a series of 5-HT1A receptor ligands revealed that the binding of most agonists and antagonists was enthalpically driven. nih.gov While not directly pertaining to 2-MA, this suggests that its interaction with the receptor likely involves specific, directional interactions.
Kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), determine the speed at which a ligand binds to and dissociates from its receptor. This information is crucial for understanding the duration of the ligand-receptor complex. Such data for this compound is not readily found in published literature, highlighting a gap in the complete biophysical characterization of this compound.
A mechanistic understanding of how this compound and related compounds interact with their receptors provides a foundation for the rational design of new ligands with desired binding properties. The core structure of this compound, a phenylpropan-2-amine, serves as a scaffold that can be systematically modified to enhance affinity and selectivity.
Key Structural Features and Structure-Activity Relationships (SAR):
The structure of this compound contains several key features that can be modified to alter its interaction with serotonin receptors:
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of binding affinity and selectivity. The ortho-methoxy group in this compound influences its electronic and steric properties. Structure-activity relationship (SAR) studies on related phenethylamine derivatives have shown that the substitution pattern on the aromatic ring significantly affects affinity for 5-HT receptor subtypes. biomolther.orgnih.gov For example, in a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs, the lipophilicity of the 4-position substituent was found to correlate with affinity for both 5-HT2A and 5-HT2B receptors. chemrxiv.org
The Propylamine Side Chain: The length and conformation of the alkylamine side chain are crucial for proper orientation within the receptor's binding pocket. The α-methyl group in the propan-2-amine moiety of the title compound can influence its metabolic stability and receptor interaction.
The Amine Group: The primary amine is a key pharmacophoric feature, typically forming an ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of aminergic G protein-coupled receptors (GPCRs), such as the serotonin receptors. nih.govnih.gov
Molecular Modeling and Docking Studies:
Computational approaches, such as molecular modeling and docking, are instrumental in visualizing the binding of ligands like this compound to their receptors and in guiding the design of new molecules. Homology models of serotonin receptors, based on the crystal structures of related GPCRs, are often used for these studies.
Recent studies have highlighted the importance of a hydrophobic tunnel in the 5-HT2A receptor, which can be occupied by substituents on the phenethylamine scaffold, leading to enhanced agonist potency. chemrxiv.org The rational design of new ligands can therefore involve the strategic placement of functional groups to exploit such features of the receptor's binding site.
Key Amino Acid Residues in Serotonin Receptors Involved in Ligand Binding
| Receptor Domain | Key Residue | Interaction Type | Interacting Ligand Moiety | Reference |
|---|---|---|---|---|
| Transmembrane Domain 3 (TM3) | Asp155 | Ionic Interaction/Salt Bridge | Protonated Amine | nih.gov |
| Transmembrane Domain 6 (TM6) | Phe339 | Aromatic Stacking/Hydrophobic | Phenyl Ring | nih.gov |
| Transmembrane Domain 6 (TM6) | Phe340 | Aromatic Stacking/Hydrophobic | Phenyl Ring | nih.gov |
By systematically modifying the scaffold of this compound based on SAR data and computational modeling, it is possible to design new ligands with improved affinity and selectivity for specific serotonin receptor subtypes. For instance, altering the substituents on the phenyl ring or modifying the amine group can tune the compound's interaction profile. This rational, structure-based approach is a cornerstone of modern medicinal chemistry for the development of novel receptor modulators.
Synthesis and Comprehensive Characterization of Derivatives and Analogues of 2r 1 2 Methoxyphenyl Propan 2 Amine
Strategic Derivatization at the Amine Moiety
The primary amine group of (2R)-1-(2-methoxyphenyl)propan-2-amine is a key handle for structural modification due to its nucleophilicity. Derivatization at this site can significantly alter the compound's polarity, basicity, and steric profile.
N-alkylation introduces alkyl groups onto the nitrogen atom, typically yielding secondary or tertiary amines. These reactions are generally achieved by treating the primary amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net Common bases include potassium carbonate or cesium fluoride-celite, with acetonitrile (B52724) often used as the solvent. researchgate.net For instance, the synthesis of an N-benzyl derivative can be accomplished by reacting the parent amine with benzaldehyde (B42025) to form an imine, which is then reduced, for example, through catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst. google.com
N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). These reactions are typically straightforward and proceed under mild conditions, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced.
Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is generated based on general synthetic principles.
| Reaction Type | Reagent | Product |
| N-Benzylation | Benzyl bromide, K₂CO₃ | (2R)-N-benzyl-1-(2-methoxyphenyl)propan-2-amine |
| N-Acetylation | Acetyl chloride, Et₃N | (R)-N-(1-(2-methoxyphenyl)propan-2-yl)acetamide |
| N-Methylation | Methyl iodide, K₂CO₃ | (2R)-N-methyl-1-(2-methoxyphenyl)propan-2-amine |
Formation of Amides, Sulfonamides, and Ureas
The primary amine serves as a versatile precursor for the synthesis of amides, sulfonamides, and ureas, which are important functional groups in medicinal chemistry.
Amides: As mentioned, amides are readily formed via N-acylation. The reaction involves treating this compound with a suitable carboxylic acid chloride or anhydride (B1165640). researchgate.net
Sulfonamides: Sulfonamide derivatives are synthesized by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. researchgate.net Alternative methods have been developed for cases where standard reactions give low yields, such as using p-nitrophenoxide as a leaving group on the sulfonylating agent to improve reactivity. nih.gov
Ureas: Unsymmetrical ureas can be prepared by several methods. One common approach is the reaction of the primary amine with an isocyanate. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form ureas from aryl halides and the amine in the presence of a carbon monoxide source. organic-chemistry.org The synthesis of urea (B33335) derivatives can also be achieved through the Lossen rearrangement of hydroxamic acids in the presence of amines. organic-chemistry.org
The introduction of these moieties can facilitate additional hydrogen bonding interactions and significantly alter the electronic and lipophilic character of the parent molecule. researchgate.net
Functionalization of the Aromatic Ring System: Regioselectivity and Substituent Effects
Further diversification can be achieved by introducing substituents onto the phenyl ring. The regiochemical outcome of these reactions, primarily electrophilic aromatic substitution, is dictated by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the (2R)-2-aminopropyl group.
The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com The alkylamine side chain is a weakly activating group and is also considered an ortho, para-director through induction. youtube.com
Given the structure of this compound:
The position ortho to the methoxy group (C3) is sterically hindered by the adjacent propyl chain.
The position para to the methoxy group (C5) is activated and sterically accessible.
The position ortho to the propylamino group (C3) is the same hindered position.
The other position ortho to the methoxy group (C1, which is ipso) and para to the propylamino group (C4) are also potential sites.
Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the strongly directing methoxy group and meta to the alkylamine group. Substitution at the C3 or C4 positions may occur to a lesser extent depending on the reaction conditions and the nature of the electrophile.
Structure-Reactivity and Structure-Selectivity Relationship Studies in Derivatized Compounds
The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships (SRR) and structure-selectivity relationships (SSR). These studies investigate how specific structural modifications influence the chemical reactivity and selective interaction with biological targets or other chemical systems.
Structure-Reactivity: The nucleophilicity of the amine is a key aspect of its reactivity. N-acylation or N-sulfonylation withdraws electron density from the nitrogen, significantly reducing its basicity and nucleophilicity compared to N-alkylation, which can slightly increase basicity. Substituents on the aromatic ring can also modulate the amine's reactivity through inductive and resonance effects.
Table 2: Hypothetical Structure-Property Relationships of Derivatives This table illustrates general principles of how structural changes might affect properties.
| Derivative Type | Structural Change | Expected Impact on Basicity | Potential Impact on Receptor Binding |
| N-Alkyl | Addition of small alkyl group | Slight Increase | Increased lipophilicity, potential steric hindrance |
| N-Acyl (Amide) | Addition of acyl group | Significant Decrease | Introduction of H-bond acceptor (C=O) and donor (N-H) |
| N-Sulfonyl (Sulfonamide) | Addition of sulfonyl group | Significant Decrease | Introduction of strong H-bond acceptor (SO₂) |
| N-Aryl Urea | Addition of aryl urea moiety | Decrease | Adds rigidity, H-bond donors/acceptors, potential for π-stacking |
| C5-Nitro | Addition of -NO₂ on ring | Decrease (amine basicity) | Adds strong electron-withdrawing group, potential H-bond acceptor |
By methodically synthesizing and testing these derivatives, a comprehensive understanding of the chemical space around this compound can be developed, guiding the design of analogues with tailored properties.
Computational Chemistry and Molecular Modeling Studies of 2r 1 2 Methoxyphenyl Propan 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly useful for determining optimized geometries, spectroscopic parameters, and reactivity indices.
The conformational landscape of a flexible molecule like (2R)-1-(2-methoxyphenyl)propan-2-amine is critical to understanding its properties. The molecule possesses several rotatable bonds, primarily the Cα-Cβ bond of the propane (B168953) chain and the C-O bond of the methoxy (B1213986) group, leading to various possible conformers.
A systematic conformational search followed by geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, can identify the stable low-energy conformers. The potential energy surface (PES) can be mapped by systematically rotating key dihedral angles and calculating the energy at each point. This analysis reveals the relative stability of different spatial arrangements of the methoxyphenyl and aminopropyl moieties. The global minimum energy conformer represents the most probable structure in the gas phase.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cα-Cβ-C-C_aryl) | Dihedral Angle (C_aryl-O-C-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | ~60° (gauche) | ~0° (syn-planar) | 0.00 |
| 2 | ~180° (anti) | ~0° (syn-planar) | 1.25 |
| 3 | ~60° (gauche) | ~180° (anti-planar) | 2.10 |
| 4 | ~180° (anti) | ~180° (anti-planar) | 3.50 |
Note: This table is illustrative, based on typical energy differences for such rotations in related molecules. Actual values would be derived from specific DFT calculations.
DFT calculations are widely employed to predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. frontiersin.orgnsf.govnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org Calculations are typically performed on the lowest-energy conformer, and the results are often scaled or compared to a reference compound (like tetramethylsilane) to improve accuracy. rsc.org
Table 2: Predicted NMR Chemical Shifts for the Global Minimum Conformer
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C (Aromatic, -OCH₃) | 157.5 | - |
| C (Aromatic, -CH₂) | 128.0 | - |
| C (Aromatic) | 130.2, 121.1, 110.8, 127.3 | 7.1-7.3 |
| CH₂ | 42.5 | 2.7 (diastereotopic) |
| CH (Chiral Center) | 48.9 | 3.1 |
| CH₃ (Propane) | 21.8 | 1.1 |
| O-CH₃ | 55.4 | 3.8 |
| NH₂ | - | 1.5 (broad) |
Note: These are representative values. Actual predictions depend on the level of theory, basis set, and solvent model used.
Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. This allows for the assignment of specific vibrational modes to experimental spectral bands. researchgate.net
Table 3: Key Predicted Vibrational Frequencies
| Frequency (cm⁻¹, scaled) | Vibrational Mode |
|---|---|
| 3400-3300 | N-H stretching (asymmetric & symmetric) |
| 3050-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching |
| ~1600, ~1490 | Aromatic C=C stretching |
| ~1245 | Aryl-O-C asymmetric stretching |
| ~1030 | Aryl-O-C symmetric stretching |
Note: This table illustrates characteristic frequencies for the functional groups present.
Circular Dichroism (CD) Spectra: For chiral molecules, time-dependent DFT (TD-DFT) can predict the electronic circular dichroism spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral center can be determined or confirmed. frontiersin.org
Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities, respectively. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical stability.
DFT calculations can map the distribution of these orbitals and quantify their energies. From these energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring.
Table 4: Hypothetical FMO and Reactivity Descriptor Data
| Parameter | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 9.0 eV |
| Ionization Potential (I) | 8.5 eV |
| Electron Affinity (A) | -0.5 eV |
| Global Hardness (η) | 4.5 eV |
| Electronegativity (χ) | 4.0 eV |
| Electrophilicity Index (ω) | 1.78 eV |
Note: These values are illustrative and depend on the specific DFT functional and basis set.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation would model the movement of the atoms of this compound over time, providing a detailed picture of its conformational flexibility in a realistic environment, such as in a solvent like water or chloroform. nih.gov
The simulation begins by placing the molecule in a box of solvent molecules and assigning initial velocities to all atoms. The forces on each atom are then calculated using a molecular mechanics force field (e.g., AMBER, CHARMM). Newton's equations of motion are integrated numerically to propagate the system forward in time, generating a trajectory of atomic positions and velocities. Analysis of this trajectory can reveal the preferred conformations in solution, the timescale of conformational changes, and the specific interactions (e.g., hydrogen bonds) between the solute and solvent molecules.
Table 5: Typical Parameters for an MD Simulation
| Parameter | Description | Example Value |
|---|---|---|
| Force Field | Defines potential energy function | GROMOS54a7 |
| Solvent Model | Explicit solvent representation | SPC/E Water Model |
| System Size | Number of atoms | ~10,000 (solute + solvent) |
| Simulation Time | Duration of the trajectory | 100 ns |
| Temperature | System temperature | 298 K |
Molecular Docking Studies (Purely Theoretical, Focused on Interaction Geometries and Affinities)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.netnih.gov In a purely theoretical context, docking can be used to explore the potential interaction geometries and binding affinities of this compound within a hypothetical binding site.
This process involves treating the amine as a flexible ligand and the binding site as a rigid or semi-flexible receptor. A scoring function is used to estimate the strength of the interaction for thousands of possible binding poses. This can identify the most plausible interaction modes, such as hydrogen bonds between the amine group and polar residues, or hydrophobic interactions involving the methoxyphenyl group. The results can provide hypotheses about the types of molecular environments that would favorably bind the compound. researchgate.net
Table 6: Illustrative Theoretical Docking Results
| Pose | Predicted Binding Affinity (kcal/mol) | Key Theoretical Interactions |
|---|---|---|
| 1 | -7.5 | H-bond (NH₂) with carbonyl oxygen; Pi-Pi stacking (phenyl ring) |
| 2 | -7.1 | H-bond (NH₂) with hydroxyl group; Hydrophobic contact (propyl chain) |
| 3 | -6.8 | Cation-Pi interaction (protonated amine with aromatic ring) |
Note: The binding site is hypothetical and not related to a specific biological target. Affinities are for illustrative purposes.
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems
For very large systems where a full quantum mechanical treatment is computationally prohibitive, QM/MM hybrid methods offer a solution. In a hypothetical study of this compound within a complex environment (e.g., a large molecular cluster or a membrane model), the QM/MM approach would be ideal.
In this method, the most critical part of the system—the amine itself and its immediate interacting partners—is treated with a high-accuracy QM method like DFT. The rest of the environment is treated using a less computationally expensive MM force field. This partitioning allows for an accurate description of electronic effects like polarization and charge transfer in the reactive core, while still accounting for the influence of the larger environment. Such a study could provide a highly detailed understanding of specific interactions that are influenced by the electronic structure of the amine.
Advanced Analytical Methodologies for Research and Purity Assessment of 2r 1 2 Methoxyphenyl Propan 2 Amine
Chromatographic Techniques for High-Resolution Purity and Enantiomeric Excess Determination
Chromatography remains the cornerstone for the analysis of chiral compounds. The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. For primary amines like (2R)-1-(2-methoxyphenyl)propan-2-amine, derivatization is often necessary to block the polar amine group, reduce column interactions, and increase volatility. Reagents such as trifluoroacetyl anhydride (B1165640) are commonly used for this purpose. wiley.com The separation is performed on a capillary column coated with a chiral stationary phase (CSP), frequently a cyclodextrin (B1172386) derivative. wiley.comgcms.cz Substituted cyclodextrins, for example, can form transient diastereomeric complexes with the analyte enantiomers, allowing for their separation based on differences in complex stability. wiley.com
Advanced detectors enhance the utility of chiral GC. A Flame Ionization Detector (FID) offers robust, general-purpose quantification, while a Mass Spectrometer (MS) provides definitive structural information and enhanced sensitivity, making it invaluable for impurity identification. wiley.comsci-hub.se The coupling of GC with MS (GC-MS) allows for the simultaneous separation and identification of enantiomers and any co-eluting impurities. nih.gov
Table 1: Illustrative Chiral GC Method Parameters for Analysis of a Derivatized Phenylalkylamine
| Parameter | Condition |
|---|---|
| Column | Chiral-DEX CB (25 m x 0.25 mm, 0.25 µm film) or similar cyclodextrin-based CSP |
| Derivatizing Agent | N-Trifluoroacetyl-L-prolyl chloride (TFPC) or similar |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 5 °C/min to 200 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| Scan Range | 50-550 amu |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations due to its versatility and the broad availability of chiral stationary phases (CSPs). mdpi.comnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective for resolving a wide range of chiral molecules, including phenylalkylamines. heraldopenaccess.ussigmaaldrich.comnih.gov These separations are typically performed in normal-phase, polar organic, or reversed-phase modes. sigmaaldrich.com
The coupling of chiral HPLC with advanced detectors is essential for comprehensive analysis.
Diode Array Detector (DAD): A DAD provides UV-Vis spectra for eluting peaks, which aids in peak identification and purity assessment. It is a robust tool for quantifying enantiomeric excess when reference standards are available. heraldopenaccess.us
Mass Spectrometry (MS) Detector: An LC-MS system offers superior sensitivity and specificity. mdpi.comsigmaaldrich.com It can confirm the molecular weight of the enantiomers and provide structural information through fragmentation, which is critical for identifying impurities without ambiguity. nih.govnih.gov This makes HPLC-MS/MS a powerful tool for quantitative analysis and impurity profiling. nih.gov
Table 2: Example Chiral HPLC-DAD-MS/MS Method for this compound
| Parameter | Condition |
|---|---|
| Column | Chirobiotic V (Vancomycin-based CSP), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| DAD Wavelength | 220 nm and 270 nm |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
Capillary Electrophoresis (CE) for Enantioseparation and Microscale Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and extremely low sample and reagent consumption. globethesis.comnih.gov In chiral CE, enantiomers are separated by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors due to their ability to form inclusion complexes with a broad range of molecules. globethesis.comresearchgate.net
The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector, leading to different effective mobilities and thus different migration times. Method optimization involves adjusting parameters such as the type and concentration of the chiral selector, BGE pH and concentration, applied voltage, and capillary temperature to achieve baseline resolution. nih.govmdpi.com Given its microscale nature, CE is particularly suited for applications where sample quantity is limited.
Table 3: Optimized Capillary Electrophoresis Conditions for Enantioseparation of a Chiral Amine
| Parameter | Condition |
|---|---|
| Capillary | Uncoated Fused-Silica, 50 cm total length (40 cm effective), 50 µm i.d. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer |
| BGE pH | 2.5 (adjusted with phosphoric acid) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 20 kV |
| Temperature | 20 °C |
| Detection | UV at 214 nm |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. ijarnd.comresearchgate.net For this compound, GC-MS and LC-MS are the most powerful combinations for impurity profiling and structural confirmation.
GC-MS: This technique is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials, solvents, or by-products from the synthetic route. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com
LC-MS: This is arguably the most versatile technique for impurity profiling, as it can analyze a wide range of compounds, including polar, non-volatile, and thermally labile substances. nih.gov Tandem mass spectrometry (LC-MS/MS) experiments involve selecting a precursor ion (e.g., the molecular ion of an impurity) and fragmenting it to produce a characteristic product ion spectrum. nih.gov This spectrum acts as a structural fingerprint, allowing for the confident identification of impurities, such as positional isomers, diastereomers, or degradation products.
Table 4: Potential Impurities of this compound and their Analysis by Hyphenated Techniques
| Potential Impurity | Likely Origin | Preferred Analytical Technique |
|---|---|---|
| (2S)-1-(2-methoxyphenyl)propan-2-amine | Enantiomeric Impurity | Chiral GC-MS or Chiral LC-MS |
| 1-(3-methoxyphenyl)propan-2-amine | Positional Isomer | LC-MS/MS (different fragmentation) or GC-MS (different retention time) |
| 1-(4-methoxyphenyl)propan-2-amine | Positional Isomer | LC-MS/MS (different fragmentation) or GC-MS (different retention time) |
| 2-methoxy-phenylacetone | Precursor | GC-MS or LC-MS |
| Des-methyl parent compound (1-(2-hydroxyphenyl)propan-2-amine) | By-product/Degradant | LC-MS |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (in a purely chemical/biophysical context)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic characterization of binding interactions in solution. malvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. tainstruments.comunizar.es A single ITC experiment can determine the binding affinity (Ka or KD), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. selvita.comresearchgate.net
In the context of this compound, ITC can be used to study its binding to various macromolecules in a purely chemical or biophysical setting, free from physiological interpretation. For instance, ITC could be used to:
Characterize the binding thermodynamics to a model protein or receptor. nih.govnumberanalytics.com
Investigate interactions with nucleic acids or other biomolecules. nih.gov
Quantify the binding to chiral selectors, such as cyclodextrins, to understand the thermodynamic basis of enantioselective recognition observed in chromatographic and electrophoretic methods. mdpi.com
This data provides fundamental insights into the molecular forces—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—that drive the binding event. unizar.es
Table 5: Hypothetical Thermodynamic Profile for the Binding of this compound to a Model Macromolecule as Determined by ITC
| Thermodynamic Parameter | Symbol | Hypothetical Value | Information Provided |
|---|---|---|---|
| Stoichiometry | n | 0.98 | Indicates a 1:1 binding ratio |
| Binding Constant (Affinity) | Ka | 5.0 x 105 M-1 | Strength of the binding interaction |
| Dissociation Constant | KD | 2.0 µM | Concentration for 50% binding saturation |
| Enthalpy Change | ΔH | -25.0 kJ/mol | Heat released or absorbed; indicates types of bonds formed/broken |
| Entropy Change | ΔS | +20.0 J/mol·K | Change in disorder; often related to hydrophobic effects and conformational changes |
Application of 2r 1 2 Methoxyphenyl Propan 2 Amine As a Chiral Building Block in Complex Organic Synthesis
Enantioselective Synthesis of Chiral Intermediates for Downstream Applications
The primary amine group of (2R)-1-(2-methoxyphenyl)propan-2-amine serves as a versatile handle for introducing a wide array of functional groups, enabling its conversion into more complex chiral intermediates while preserving the original stereocenter. These transformations are fundamental for building molecules with specific three-dimensional arrangements required for biological activity or material function.
Key synthetic operations involving the amine functionality include acylation, alkylation, reductive amination, and sulfonylation. For instance, acylation with various acid chlorides or anhydrides yields chiral amides, which are common substructures in biologically active molecules. Reductive amination with aldehydes or ketones produces chiral secondary amines, expanding the molecular complexity and providing a vector for further functionalization. These straightforward transformations allow chemists to leverage the inherent chirality of the starting amine to access a diverse range of downstream products without the need for de novo asymmetric synthesis or difficult chiral separations at later stages.
A notable, analogous application is seen in the synthesis of key intermediates for pharmaceuticals. For example, a structurally related compound, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, serves as a crucial building block in the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia. enamine.net This highlights a industrial-scale strategy where a chiral phenylethylamine derivative is resolved and then elaborated to construct the final active pharmaceutical ingredient.
Table 1: Potential Transformations for Chiral Intermediate Synthesis This table presents hypothetical, yet chemically sound, transformations of this compound.
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application of Intermediate |
|---|---|---|---|
| Acylation | Acetyl Chloride | N-acetyl amide | Precursor for peptidomimetics |
| Sulfonylation | Tosyl Chloride | N-tosyl sulfonamide | Protecting group, directing group |
| Reductive Amination | Cyclohexanone | N-cyclohexyl secondary amine | Building block for complex scaffolds |
| Michael Addition | Methyl Acrylate | β-amino ester | Synthesis of unnatural amino acids |
| Alkylation | Benzyl Bromide | N-benzyl secondary amine | Ligand synthesis, further functionalization |
Utilization as a Chiral Ligand Precursor in Asymmetric Catalysis Development
Asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands that can induce enantioselectivity in metal-catalyzed reactions. enamine.net Chiral amines and amino alcohols are privileged precursors for a variety of ligand classes due to their straightforward and modular synthesis. rsc.org this compound is an excellent candidate for this purpose.
The primary amine can be readily converted into imines (Schiff bases) by condensation with substituted salicylaldehydes. The resulting N-salicylidene anilines are a class of bidentate ligands (N,O) that can coordinate with various metals like copper, nickel, and zinc to catalyze reactions such as asymmetric cyanations and reductions. Furthermore, reaction with chlorophosphines, such as chlorodiphenylphosphine, can furnish chiral aminophosphine (B1255530) ligands. These P,N-ligands are highly effective in a range of transition metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation, often outperforming symmetric ligands. enamine.net The modular nature of these syntheses allows for the tuning of steric and electronic properties by modifying either the amine precursor or the aldehyde/phosphine (B1218219) component, facilitating the rapid development of a ligand library for catalyst screening.
Table 2: Potential Chiral Ligands Derived from this compound This table outlines hypothetical ligand synthesis strategies.
| Ligand Class | Co-Reagent for Synthesis | Coordination Sites | Potential Catalytic Application |
|---|---|---|---|
| Schiff Base (Salen-type) | 2-Hydroxy-1-naphthaldehyde | N, O | Asymmetric Henry reactions, cyclopropanation |
| Aminophosphine | Chlorodiphenylphosphine | N, P | Asymmetric hydrogenation, allylic substitution |
| Bis(oxazoline) (BOX) analog | Diethyl malonimidate dihydrochloride | N, N | Diels-Alder reactions, aldol (B89426) reactions |
| N,N'-Dioxide | Dicarbonyl chloride, oxidation | O, O, N, N | Asymmetric Baeyer-Villiger oxidation |
Integration into the Synthesis of Chiral Polymeric Materials and Frameworks
Chiral polymers are of significant interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices. Incorporating a chiral building block like this compound into a polymer backbone or as a pendant group can impart chirality to the macromolecule.
A primary strategy involves the conversion of the amine into a polymerizable monomer. For example, reacting the amine with acryloyl chloride or methacryloyl chloride would yield the corresponding chiral acrylamide (B121943) monomer. This monomer can then undergo free-radical or controlled polymerization to produce a vinyl polymer with chiral pendant groups. The stereocenter proximate to the polymer backbone can influence the polymer's secondary structure, potentially inducing a helical conformation and leading to enhanced chiroptical properties. Another approach is to use the amine in a polycondensation reaction, for instance, with a diacyl chloride, to form a chiral polyamide. Such materials can be used as the stationary phase in chiral chromatography columns for the separation of enantiomers.
Table 3: Strategies for Integration into Chiral Polymers This table describes hypothetical approaches to creating chiral polymers.
| Polymerization Strategy | Synthetic Modification Required | Polymer Type | Potential Application |
|---|---|---|---|
| Chain-growth Polymerization | Reaction with acryloyl chloride | Poly(acrylamide) | Chiral stationary phase for HPLC |
| Step-growth Polymerization | Reaction with a diacyl chloride | Polyamide | Chiral recognition membranes |
| Post-polymerization Modification | Grafting onto a reactive polymer | Functionalized polymer | Heterogeneous asymmetric catalyst |
| Chiral Initiator | Use as an initiator for ring-opening | Polyester / Polypeptide | Control of polymer tacticity |
Strategic Implementation in Early-Stage Drug Discovery Lead Optimization (Focus on Synthetic Strategy and Efficiency)
In modern drug discovery, the rapid synthesis and evaluation of new chemical entities are paramount. The use of pre-formed, enantiomerically pure building blocks is a highly efficient strategy for lead optimization. rsc.org Employing this compound allows medicinal chemists to fix the stereochemistry of a critical part of a molecule while exploring modifications at other positions to improve potency, selectivity, and pharmacokinetic properties.
This "chiral-pool" approach circumvents the need to develop and optimize a complex asymmetric synthesis or perform tedious chiral separations for every new analog. Instead, the synthetic effort is focused on diversifying the molecule around the stable chiral core. For example, a library of potential drug candidates can be rapidly generated by acylating the amine with a diverse set of carboxylic acids. This allows for a systematic exploration of the structure-activity relationship (SAR) associated with the acyl group, accelerating the hit-to-lead and lead optimization phases. This strategy significantly reduces the time and resources required to identify a clinical candidate, making it a cornerstone of efficient medicinal chemistry programs. The development of new drugs increasingly requires the use of such chiral building blocks to ensure a strict match with chiral biological targets like enzymes and receptors. nih.gov
Table 4: Strategic Advantages in Drug Discovery Lead Optimization This table summarizes the benefits of using the target chiral building block in a medicinal chemistry context.
| Strategic Advantage | Description | Impact on Drug Discovery |
|---|---|---|
| Synthetic Efficiency | Avoids late-stage resolution or asymmetric synthesis development for each analog. | Reduces man-hours and material cost per compound. |
| Speed of Analog Generation | Enables rapid parallel synthesis of a library of analogs from a common intermediate. | Accelerates the iterative design-make-test-analyze cycle. |
| Focused SAR Exploration | Allows for systematic modification of peripheral groups while maintaining the core stereochemistry. | Provides clear and interpretable structure-activity relationship data. |
| Guaranteed Stereochemical Purity | Ensures that biological data is for a single enantiomer, avoiding confounding results from a racemate. | Leads to higher quality data and more confident decision-making. |
Future Research Directions and Emerging Trends in 2r 1 2 Methoxyphenyl Propan 2 Amine Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The classical synthesis of chiral amines, including (2R)-1-(2-methoxyphenyl)propan-2-amine, has often relied on methods that are lengthy, generate significant waste, and utilize harsh reaction conditions. openaccessgovernment.org The future of its synthesis lies in the adoption of greener and more atom-economical approaches.
A primary area of focus is the development of biocatalytic methods . Enzymes such as transaminases, amine dehydrogenases, and oxidases offer high stereoselectivity and operate under mild, aqueous conditions, significantly reducing the environmental impact. nih.gov For instance, the use of engineered ω-transaminases could enable the direct asymmetric amination of a corresponding ketone precursor, 1-(2-methoxyphenyl)propan-2-one, to produce this compound with high enantiomeric excess (>99%) and yield. hims-biocat.euacs.org This enzymatic approach avoids the use of heavy metal catalysts and toxic reagents often employed in traditional chemical resolutions.
Another promising avenue is the advancement of asymmetric hydrogenation . This technique offers excellent atom economy, producing minimal waste. acs.org The development of novel chiral catalysts, particularly those based on transition metals like rhodium and iridium complexed with chiral ligands, will be crucial. Research in this area will likely focus on designing catalysts that are not only highly efficient and selective for the synthesis of this compound but are also recyclable and based on more abundant, less toxic metals.
Furthermore, the direct conversion of alcohol starting materials into chiral amines is a major goal for sustainable synthesis. openaccessgovernment.org This would involve the development of catalytic systems, potentially multi-enzyme cascades, that can transform 1-(2-methoxyphenyl)propan-2-ol (B107072) directly into the desired chiral amine, further enhancing the green credentials of the synthesis. hims-biocat.eu
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, better process control, and the potential for seamless integration of reaction and purification steps. mdpi.comd-nb.info
Future research will focus on developing robust and scalable flow chemistry protocols for each step of the synthesis of this compound. This includes the potential for telescoped reactions, where multiple synthetic transformations are performed in a continuous sequence without the isolation of intermediates. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities compared to batch processes. thieme-connect.de
The integration of flow reactors with automated synthesis platforms represents a significant leap forward. chemrxiv.org These platforms can enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound. nih.gov Automated systems can also facilitate the on-demand production of the compound, a crucial capability for research and development as well as for just-in-time manufacturing. The use of stopped-flow synthesis, an intermediate approach between batch and continuous flow, could also be employed for rapid library synthesis and optimization on a micro- to millimole scale. nih.gov
Exploitation of Advanced Computational Approaches for Predictive Modeling and De Novo Design
Computational chemistry is poised to play an increasingly important role in the development of synthetic routes to this compound. Predictive modeling can be used to understand reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and identify optimal reaction conditions, thereby reducing the need for extensive experimental screening. researchgate.net For instance, docking analysis and molecular dynamics simulations can be used to model the interaction of a substrate with a catalyst or enzyme, providing insights that can guide the design of more efficient synthetic processes. nih.gov
A particularly exciting area is the de novo design of catalysts and enzymes. nih.govnih.gov Using computational tools, it is possible to design novel chiral ligands for metal-catalyzed reactions or to engineer the active site of an enzyme to enhance its activity and selectivity for the synthesis of this compound. acs.org This approach moves beyond the modification of existing catalysts to the creation of entirely new catalytic systems tailored for a specific transformation. The combination of computational design with directed evolution has already shown great promise in creating highly efficient enzymes for chiral amine synthesis. nih.gov
Exploration of New Applications in Materials Science, Supramolecular Chemistry, and Catalysis
While this compound is a valuable building block, future research will likely uncover new applications for this chiral molecule in emerging scientific fields.
In materials science , chiral molecules are of interest for the development of advanced materials with unique optical, electronic, and mechanical properties. The specific stereochemistry and the presence of both an amine and a methoxyphenyl group in this compound make it a candidate for incorporation into chiral polymers, liquid crystals, or as a component in chiral metal-organic frameworks (MOFs).
In supramolecular chemistry , the ability of the amine group to form hydrogen bonds and the potential for π-π stacking interactions involving the phenyl ring could be exploited in the design of self-assembling systems. These could include the formation of chiral gels, vesicles, or other complex architectures with potential applications in sensing, drug delivery, or asymmetric catalysis.
Q & A
Q. What are the recommended safety precautions when handling (2R)-1-(2-methoxyphenyl)propan-2-amine in laboratory settings?
Category: Safety and Hazard Mitigation Answer: this compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Key safety measures include:
- Personal Protective Equipment (PPE):
- Gloves (nitrile or neoprene) and lab coats to prevent skin contact.
- Safety goggles or face shields compliant with EN 166 or NIOSH standards.
- Engineering Controls:
- Use fume hoods for synthesis or handling to minimize inhalation exposure.
- Implement local exhaust ventilation for dust/aerosol suppression.
- Emergency Protocols:
- For eye exposure: Flush with water for ≥15 minutes and seek medical attention.
- For skin contact: Wash with soap/water; remove contaminated clothing.
- Storage: Keep in airtight containers away from incompatible materials (e.g., strong oxidizers) .
Q. What are the standard synthetic routes for preparing this compound, and what are their typical yields?
Category: Synthesis Optimization Answer: Common synthetic pathways include:
| Method | Steps | Key Reagents/Conditions | Challenges |
|---|---|---|---|
| Grignard Approach | 1. Bromination of 2-methoxyphenyl precursor. 2. Grignard reagent formation. 3. Nucleophilic addition to ketone. | Mg (anhydrous ether), R-2-bromo-propanone | Chirality control during ketone addition . |
| Reductive Amination | 1. Condensation of 2-methoxyphenylacetone with ammonia. 2. Catalytic hydrogenation. | H₂/Pd-C, NH₃ in methanol | Racemization risk during reduction . |
Yields vary (40–70%) depending on purification steps (e.g., chiral chromatography).
Q. Which analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?
Category: Analytical Characterization Answer:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy: ¹H/¹³C NMR to confirm structural integrity; NOESY for stereochemical analysis .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and detect impurities .
- Polarimetry: Measure specific rotation ([α]D) to assess enantiomeric excess (e.e.) .
Advanced Research Questions
Q. How can researchers optimize chiral resolution of this compound when encountering low enantiomeric excess in synthesis?
Category: Chirality and Purification Answer: Low e.e. often arises from racemization during synthesis or purification. Strategies include:
- Dynamic Kinetic Resolution (DKR): Use chiral catalysts (e.g., BINAP-Ru complexes) to favor the (R)-enantiomer during hydrogenation .
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to crystallize the desired enantiomer .
- Simulated Moving Bed (SMB) Chromatography: Continuous chiral separation for scalable purification .
Q. What strategies are employed to investigate the pharmacological activity of this compound, particularly in neurological models?
Category: Pharmacological Studies Answer:
- Receptor Binding Assays: Screen for affinity at serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin) .
- In Vivo Models:
- Rodent behavioral tests (e.g., forced swim test for antidepressant activity).
- Microdialysis to measure neurotransmitter release (e.g., dopamine in striatum) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How should discrepancies in reported toxicity data for this compound be addressed in experimental design?
Category: Data Contradiction Analysis Answer: Discrepancies may stem from variations in purity, enantiomeric composition, or assay conditions. Mitigation steps:
- Batch Standardization: Use HPLC to confirm ≥98% purity and ≥99% e.e. for all toxicity studies .
- Dose-Response Curves: Test across a wide concentration range (e.g., 1 nM–100 µM) in cell viability assays (e.g., MTT) .
- Negative Controls: Include structurally similar analogs (e.g., (2S)-enantiomer) to isolate stereospecific effects .
Q. What experimental approaches are used to evaluate the compound’s stability under varying storage conditions?
Category: Stability and Reactivity Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .
- pH Stability: Incubate in buffers (pH 1–13) and quantify parent compound loss over time .
- Long-Term Storage: Store at –20°C under argon; stability correlates with reduced oxidation of the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
